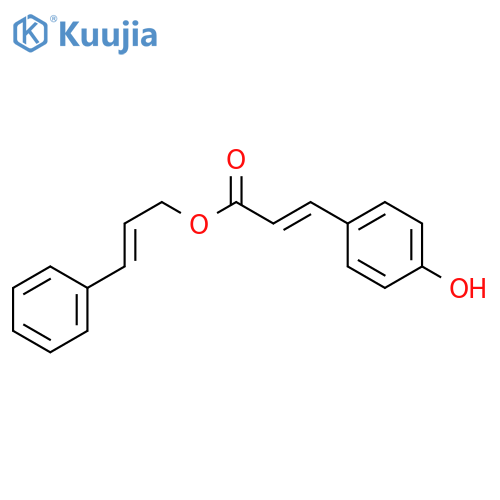Cas no 115610-30-5 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-)

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-
- Coumaric acid cinnamyl ester
- 115610-30-5
- Cinnamyl coumarate
- SCHEMBL13837702
- AKOS040761506
- F92889
- Cinnamyl (E)-3-(4-hydroxyphenyl)acrylate
- 3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester
- CHEMBL452208
- (e)-cinnamyl-(e)-p-coumarate
- (E)-CINNAMYL (E)-P-COUMARATE
- [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
-
- インチ: InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+
- InChIKey: JDBSEUVQZVQSCN-NJPWYCGFSA-N
- ほほえんだ: Oc1ccc(\C=C\C(=O)OC\C=C\c2ccccc2)cc1
計算された属性
- せいみつぶんしりょう: 280.10998
- どういたいしつりょう: 280.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 46.53
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3661-1 ml * 10 mm |
Cinnamyl coumarate |
115610-30-5 | 1 ml * 10 mm |
¥ 12980 | 2024-07-20 | ||
| TargetMol Chemicals | TN3661-1 mL * 10 mM (in DMSO) |
Cinnamyl coumarate |
115610-30-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN3661-5mg |
Cinnamyl coumarate |
115610-30-5 | 5mg |
¥ 10560 | 2024-07-20 | ||
| TargetMol Chemicals | TN3661-5 mg |
Cinnamyl coumarate |
115610-30-5 | 98% | 5mg |
¥ 3,230 | 2023-07-11 |
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- 関連文献
-
1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-に関する追加情報
Comprehensive Overview of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- (CAS No. 115610-30-5)
The compound 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- (CAS No. 115610-30-5) is a specialized organic ester with significant applications in the fields of polymer chemistry, material science, and specialty coatings. This compound, characterized by its unique molecular structure featuring both hydroxyphenyl and phenylpropenyl groups, has garnered attention for its potential in creating high-performance materials. Its ester linkage and conjugated double bonds contribute to its reactivity and versatility, making it a subject of interest for researchers and industry professionals alike.
In recent years, the demand for advanced materials with tailored properties has surged, driven by innovations in sustainable chemistry and green manufacturing. The compound 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- aligns with these trends due to its potential role in developing bio-based polymers and UV-curable coatings. These applications are particularly relevant in industries such as automotive, electronics, and packaging, where durability and environmental compatibility are paramount. Researchers are also exploring its use in photoresist materials for microfabrication, a topic frequently searched in academic and industrial forums.
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- typically involves esterification reactions between 3-(4-hydroxyphenyl)-2-propenoic acid and (2E)-3-phenyl-2-propenol. This process highlights the importance of catalytic efficiency and reaction optimization, which are common keywords in chemical synthesis discussions. The compound's stability under various conditions and its compatibility with other monomers are critical factors for its incorporation into copolymer systems. These aspects are often explored in studies focusing on structure-property relationships and material performance.
From a commercial perspective, 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- is valued for its ability to enhance the mechanical and thermal properties of polymeric materials. Its incorporation into acrylic resins and epoxy systems has been shown to improve adhesion, flexibility, and resistance to degradation. These attributes are highly sought after in applications such as protective coatings and adhesive formulations, which are frequently discussed in industry reports and patent filings. Additionally, the compound's potential in 3D printing resins has sparked interest, aligning with the growing popularity of additive manufacturing technologies.
Environmental and regulatory considerations are also pivotal when discussing 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-. As industries shift toward eco-friendly alternatives, the compound's biodegradability and low toxicity profile are being evaluated. This aligns with global initiatives such as REACH compliance and green chemistry principles, which are hot topics in regulatory and sustainability circles. Furthermore, its potential use in renewable energy applications, such as photovoltaic materials, adds another layer of relevance to contemporary research.
In conclusion, 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)- (CAS No. 115610-30-5) represents a multifaceted compound with broad applicability across high-tech industries. Its unique chemical structure, combined with its functional versatility, positions it as a key player in the development of next-generation materials. As research continues to uncover new uses and optimization strategies, this compound is likely to remain a focal point in discussions surrounding advanced materials, sustainable chemistry, and industrial innovation.
115610-30-5 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-) 関連製品
- 3943-97-3(Methyl p-coumarate)
- 17041-46-2(ethyl 3-(4-hydroxyphenyl)prop-2-enoate)
- 104-28-9(Cinoxate)
- 103-36-6(Ethyl cinnamate)
- 19367-38-5((E)-Methyl 4-coumarate)
- 20511-20-0(Ethyl 4-Methylcinnamate)
- 1866-31-5(Allyl cinnamate)
- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)
- 102-37-4(Ethyl caffeate)
- 24393-56-4((E)-Ethyl p-methoxycinnamate)



